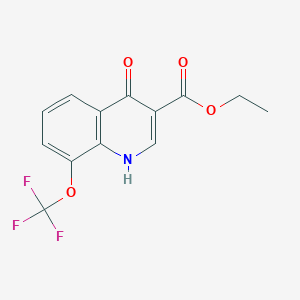

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO4/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)21-13(14,15)16/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLDLMQMSHLPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371905 | |

| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-35-0 | |

| Record name | Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a trifluoromethoxy group at the 8-position can significantly modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of a probable synthetic route, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be achieved via a well-established synthetic strategy known as the Gould-Jacobs reaction. This method involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate which is then cyclized at high temperature to afford the quinoline ring system.

A plausible synthetic approach for the target compound would start from 2-amino-5-(trifluoromethoxy)phenol. The amino group of this starting material reacts with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the quinoline ring. The final step is an esterification to yield the desired ethyl ester.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Step 1: Reaction of 2-Amino-5-(trifluoromethoxy)phenol with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-(trifluoromethoxy)phenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate, diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization to form this compound

-

To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature, typically 240-260°C, and maintain this temperature for 30-60 minutes. This high temperature is necessary to facilitate the intramolecular cyclization.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solvent upon cooling. The solid can be collected by filtration.

-

Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling point solvent and any non-polar impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data expected from the synthesis.

| Parameter | Value |

| Reactants | |

| 2-Amino-5-(trifluoromethoxy)phenol | 1 equivalent |

| Diethyl Ethoxymethylenemalonate | 1.1 equivalents |

| Reaction Conditions | |

| Step 1 Temperature | 120-130°C |

| Step 1 Time | 2-3 hours |

| Step 2 Temperature | 240-260°C |

| Step 2 Time | 30-60 minutes |

| Product Characterization | |

| Expected Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250°C (decomposes) |

| Molecular Formula | C13H10F3NO4 |

| Molecular Weight | 317.22 g/mol |

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

Technical Guide: Physicochemical Properties of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is limited in publicly available literature. The following guide provides a comprehensive overview based on available information for the structurally related analog, Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, and other similar quinoline derivatives. All data presented for analogous compounds are clearly identified.

Introduction

Quinolone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide focuses on the physicochemical properties of this compound, a molecule of interest for drug discovery and development.

Physicochemical Data

Table 1: Core Physicochemical Properties of Related Quinolone Derivatives

| Property | Value | Compound | Source |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | [5] |

| Molecular Weight | 285.22 g/mol | Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | [5] |

| Melting Point | >300 °C | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | [6] |

| Boiling Point | 343.5 ± 37.0 °C (Predicted) | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | [6] |

Table 2: Computed Physicochemical Properties for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

| Property | Value | Source |

| Molecular Weight | 285.22 g/mol | [7] |

| XLogP3 | 2.9 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Exact Mass | 285.06127767 Da | [7] |

| Monoisotopic Mass | 285.06127767 Da | [7] |

| Topological Polar Surface Area | 55.4 Ų | [7] |

| Heavy Atom Count | 20 | [7] |

| Complexity | 445 | [7] |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general and widely used method for synthesizing similar 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. The following is a representative protocol adapted from the synthesis of a structural analog.[8]

General Synthesis of Ethyl 4-hydroxy-8-(substituted)quinoline-3-carboxylates

This protocol involves two main steps: the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization.

Step 1: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

-

Combine equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM).

-

Heat the mixture, typically at a temperature between 100-130°C, for a period of 1 to 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess reactants can be removed under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization to this compound

-

Add the crude anilinomethylenemalonate intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature, typically around 250-260°C, to induce cyclization.

-

The reaction is usually maintained at this temperature for 1 to 3 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Characterization:

The final product would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Visualizations

Logical Relationship: General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Conceptual Diagram: Biological Significance of Trifluoromethoxy-Substituted Quinolines

Caption: Potential biological relevance of the target compound.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]

- 7. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Unraveling the Core Mechanism of Action: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class of molecules. While its direct and specific mechanism of action is not extensively documented in publicly available literature, its structural similarity to other well-characterized quinoline derivatives points towards a highly probable biological target. This technical guide synthesizes the available evidence to propose a primary mechanism of action, provides relevant quantitative data from analogous compounds, details key experimental protocols for validation, and visualizes the implicated biological pathways and experimental workflows. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer, as well as in the development of antimalarial drugs.[1][2] The presence of the trifluoromethoxy group is believed to contribute to its biological activity.[2]

Proposed Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on extensive research into structurally related 4-quinoline carboxylic acids, the primary mechanism of action for this compound is hypothesized to be the inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This step is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA.

The inhibition of DHODH leads to the depletion of the pyrimidine pool within the cell. This, in turn, halts DNA and RNA synthesis, leading to cell cycle arrest, particularly in the S-phase, and ultimately inhibiting cell proliferation. This mechanism makes DHODH an attractive therapeutic target for a range of diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for treating parasitic infections.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the inhibitory action of this compound on DHODH.

References

- 1. damascus.vic.edu.au [damascus.vic.edu.au]

- 2. Ethyl 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate [myskinrecipes.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs to predict its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for the spectral analysis of this compound. These predictions are based on the known spectral properties of quinoline derivatives, 4-hydroxyquinoline-3-carboxylate esters, and compounds containing the trifluoromethoxy functional group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~1.40 | Triplet | ~7.1 | -CH₃ (Ethyl ester) |

| ~4.40 | Quartet | ~7.1 | -OCH₂- (Ethyl ester) |

| ~7.30 - 7.50 | Multiplet | - | H-5, H-6, H-7 |

| ~8.20 | Doublet | ~8.0 | H-2 |

| ~11.5 | Broad Singlet | - | 4-OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -CH₃ (Ethyl ester) |

| ~61.0 | -OCH₂- (Ethyl ester) |

| ~105.0 | C-3 |

| ~115.0 - 130.0 | C-4a, C-5, C-6, C-7, C-8a |

| ~122.0 (quartet, ¹JCF ≈ 258 Hz) | -OCF₃ |

| ~140.0 | C-8 |

| ~150.0 | C-2 |

| ~165.0 | C=O (Ester) |

| ~175.0 | C-4 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 301 | [M]⁺ (Molecular Ion) |

| 256 | [M - OCH₂CH₃]⁺ |

| 228 | [M - COOCH₂CH₃]⁺ |

| 200 | [M - COOCH₂CH₃ - CO]⁺ |

| 199 | [M - OCF₃]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Strong | C=O stretch (keto-enol tautomer) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| 1250 - 1050 | Strong | C-O stretch (ester and ether), C-F stretch (-OCF₃) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-15 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

2.2 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

-

Instrumentation and Analysis:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

EI-MS Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

ESI-MS Parameters:

-

Mode: Positive or negative ion mode.

-

Capillary voltage: 3-4 kV.

-

Nebulizer gas: Nitrogen.

-

Drying gas temperature: 250-350 °C.

-

-

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Analysis:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Spectral Characterization.

This guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for this compound. Researchers can use this information as a reference for their own experimental work and data interpretation. It is important to note that actual experimental values may vary depending on the specific instrumentation and conditions used.

"biological activity of trifluoromethoxy substituted quinolines"

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure that forms the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, into this scaffold is a key strategy in modern medicinal chemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][4] This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxy substituted quinolines, consolidating quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows.

Anticancer Activity

Trifluoromethoxy and trifluoromethyl-substituted quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][5] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and the modulation of key signaling pathways involved in tumor growth and survival.[5][6]

Quantitative Data: In Vitro Cytotoxic Activity

The anticancer efficacy of substituted quinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.

| Compound | Cancer Cell Line | IC50 Value |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethyl phenyloxy)quinoline | T47D (Breast Cancer) | 16 ± 3 nM |

Note: Data for closely related trifluoromethyl-substituted quinolines are presented here to illustrate the potential potency of this class of compounds.[7]

Mechanism of Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by triggering apoptosis in cancer cells. This process is a highly regulated cascade of molecular events. While the precise pathways for all trifluoromethoxy substituted quinolines are not fully elucidated, a common mechanism involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture human cancer cells (e.g., T47D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethoxy substituted quinoline compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[5]

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

-

MTT Addition:

-

Formazan Solubilization:

-

Remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for evaluating anticancer potential using the MTT assay.

Antimicrobial Activity

Substituted quinolines, particularly fluoroquinolones, are renowned for their potent antibacterial activity.[2][8] The inclusion of a trifluoromethyl or trifluoromethoxy group can enhance this activity, potentially overcoming existing resistance mechanisms.[9] These compounds show promise against a range of bacteria, especially Gram-positive strains.[8][9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) |

| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 |

| HSN584 | Enterococcus faecium (VRE) | 4 - 8 |

| HSN739 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 |

| CS-940 | Acinetobacter spp. | 0.03 (MIC90) |

| CS-940 | Stenotrophomonas maltophilia | 2 (MIC90) |

Note: Data for trifluoromethyl-substituted isoquinolines (HSN584, HSN739) and a trifluorinated quinolone (CS-940) are presented as representative examples.[9][10][11] MRSA: Methicillin-resistant S. aureus; VRSA: Vancomycin-resistant S. aureus; VRE: Vancomycin-resistant Enterococcus.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Trifluoromethyl and trifluoromethoxy substituted quinolines are believed to share a mechanism with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[2][9] These enzymes are essential for bacterial DNA replication, repair, and recombination. The compounds stabilize the covalent complex between the topoisomerase and the bacterial DNA, leading to double-strand DNA breaks and cell death.[9]

Caption: Inhibition of DNA gyrase and topoisomerase IV by substituted quinolines.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.[9]

-

Preparation of Inoculum:

-

Grow bacterial strains (e.g., S. aureus) overnight on an appropriate agar plate.

-

Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

-

The final volume in each well should be 50 µL before adding the inoculum.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

MIC Reading:

-

Visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Potential Biological Activities

Research into quinoline derivatives is rapidly expanding, revealing a wide range of therapeutic possibilities.

-

Neuroprotective Effects: In the context of neurodegenerative diseases, certain quinoline derivatives have shown promising neuroprotective potential by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[12][13][14] The multi-target nature of these compounds makes them attractive candidates for complex conditions like Alzheimer's and Parkinson's disease.[12][14]

-

Antiparasitic Activity: Substituted quinolines have a long history as antimalarial agents.[7] More recent studies have demonstrated their efficacy as inhibitors against other parasites, such as Leishmania mexicana and Trypanosoma cruzi, the agents responsible for leishmaniasis and Chagas' disease, respectively.[15]

Conclusion

Trifluoromethoxy substituted quinolines represent a highly promising class of compounds for drug discovery and development. The strategic incorporation of the -OCF3 group onto the versatile quinoline scaffold has been shown to yield potent anticancer and antimicrobial agents. The diverse mechanisms of action, from inducing apoptosis in cancer cells to inhibiting essential bacterial enzymes, highlight their therapeutic potential. Further investigation into their neuroprotective and antiparasitic activities is warranted. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to explore and advance this important area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS No. 23851-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, identified by CAS number 23851-84-5, is a quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The presence of a trifluoromethyl group at the 8-position and a carboxylate at the 3-position of the quinoline ring suggests potential for unique pharmacological activities and metabolic stability, making it a compelling candidate for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the available experimental data for Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, including its physicochemical properties, synthesis protocols, and an exploration of its potential biological activities based on related compounds.

Physicochemical Properties

Quantitative data on the physical and chemical properties of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate are primarily based on computational models. Experimental data is limited, and the following table summarizes the available computed information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | [1] |

| Molecular Weight | 285.22 g/mol | [1][2] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 285.061278 g/mol | [2] |

| Monoisotopic Mass | 285.061278 g/mol | [2] |

| Topological Polar Surface Area | 71.9 Ų | |

| Heavy Atom Count | 20 | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 445 | [2] |

| Isotope Atom Count | 0 | [2] |

| Defined Atom Stereocenter Count | 0 | [2] |

| Undefined Atom Stereocenter Count | 0 | [2] |

| Defined Bond Stereocenter Count | 0 | [2] |

| Undefined Bond Stereocenter Count | 0 | [2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

A documented synthesis protocol for this compound involves the reaction of 2-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate.[3]

Materials:

-

2-(trifluoromethyl)aniline

-

Diethyl 2-(ethoxymethylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate is heated.

-

A high-boiling point solvent is added, and the mixture is heated to a high temperature (e.g., 250 °C) for several hours.

-

The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents typical chemical shifts (δ) in ppm for protons (¹H NMR) and carbons (¹³C NMR) in similar quinoline-based structures, which can be used as a reference for the analysis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H NMR | Ethyl (CH₃) | 1.2 - 1.4 |

| Ethyl (CH₂) | 4.1 - 4.4 | |

| Aromatic (CH) | 7.0 - 8.5 | |

| Hydroxyl (OH) | Variable (often broad) | |

| ¹³C NMR | Ethyl (CH₃) | ~14 |

| Ethyl (CH₂) | ~60 | |

| Aromatic (C) | 110 - 150 | |

| Carbonyl (C=O) | 160 - 170 | |

| Trifluoromethyl (CF₃) | ~125 (quartet) |

Note: The actual chemical shifts can be influenced by the solvent and the specific electronic environment of the molecule.

Biological Activity

While direct experimental data on the biological activity of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is limited, the broader class of quinoline derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines. For instance, certain 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives have shown significant inhibitory activity against A549 (lung carcinoma), HT29 (colon adenocarcinoma), and T24 (bladder cancer) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range, surpassing the efficacy of cisplatin in some cases.[4] Additionally, quinoline-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR/HER-2 and PI3K/mTOR pathways.

Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. Research into novel quinoline derivatives continues to yield compounds with promising antimalarial activity. Hybrid molecules incorporating the quinoline scaffold have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[5] The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Enzyme Inhibition

Some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[6] This provides a specific molecular target that could be relevant for the anticancer activity of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

Conclusion

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a promising chemical entity with a structural motif that suggests significant potential for biological activity, particularly in the realms of oncology and infectious diseases. While comprehensive experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, the wealth of information on related quinoline derivatives provides a strong foundation for future research. The synthesis protocol is established, and the anticipated physicochemical and spectroscopic properties can guide its characterization. Further investigation into its biological effects through in vitro and in vivo assays is warranted to fully understand its therapeutic potential and mechanism of action. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on 4-hydroxyquinoline-3-carboxylate derivatives"

An In-depth Technical Guide on 4-Hydroxyquinoline-3-carboxylate Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3] Among its many variations, the 4-hydroxyquinoline-3-carboxylate framework has emerged as a particularly fruitful template for the development of novel therapeutic agents. This structural class, which includes the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer, is renowned for its role in the development of fluoroquinolone antibiotics.[4][5] However, its biological potential extends far beyond antibacterial activity.

Researchers have successfully modified this core to create potent inhibitors of various enzymes, such as kinases and topoisomerases, and to develop agents with significant anticancer, antimalarial, anti-inflammatory, and antioxidant activities.[1][6][7][8] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 4-hydroxyquinoline-3-carboxylate derivatives, intended for researchers, scientists, and professionals in drug development.

Synthesis of 4-Hydroxyquinoline-3-carboxylate Derivatives

The synthesis of the 4-hydroxyquinoline-3-carboxylate core and its derivatives primarily relies on cyclization reactions. The most common methods are the Gould-Jacobs reaction and the Conrad-Limpach reaction, which involve the condensation of an aniline with a substituted malonic ester derivative, followed by thermal cyclization.[7][9] Subsequent modifications, such as hydrolysis, amidation, and substitution on the quinoline ring, allow for the creation of diverse chemical libraries.

General Synthesis Workflow

The general synthetic pathway begins with appropriately substituted anilines and diethyl malonate derivatives, leading to the core scaffold which can be further functionalized.

Caption: General workflow for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [7]

-

A mixture of a substituted aniline and diethyl (ethoxymethylene)malonate is heated, typically at 100-140°C, for a period of 1-3 hours to form the enamine intermediate, often with the removal of ethanol.

-

The resulting enamine is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C.

-

The thermal cyclization is monitored until completion (typically 15-30 minutes).

-

Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Hydrolysis to 4-Hydroxyquinoline-3-carboxylic Acid [7][10]

-

Ethyl 4-hydroxyquinoline-3-carboxylate (1 equivalent) is suspended in an aqueous solution of a base, such as 2N sodium hydroxide or 1N potassium hydroxide.[7][10]

-

The reaction mixture is heated to reflux for 2-4 hours, during which the ester is saponified.

-

After cooling the mixture to room temperature, it is filtered to remove any insoluble materials.

-

The filtrate is then carefully acidified with an acid like 2N hydrochloric acid to a pH of approximately 4.

-

The resulting white precipitate, the desired carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Protocol 3: Synthesis of 4-Hydroxyquinoline-3-carboxamide Derivatives [1][11]

-

The corresponding ethyl 4-hydroxyquinoline-3-carboxylate is heated with an equimolar amount of the desired primary or secondary amine.

-

A high-boiling point solvent such as toluene or xylene is used.[1][11]

-

The reaction is refluxed for several hours (3-36 hours), often with a mechanism to remove the ethanol byproduct.[11]

-

Alternatively, the corresponding 3-carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) or via conversion to an acid chloride, followed by reaction with the amine.[1][12]

-

The product is isolated upon cooling and purified by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of 4-hydroxyquinoline-3-carboxylate have demonstrated a remarkable diversity of biological activities. The substitutions at various positions on the quinoline ring and on the carboxylate group are critical for determining the specific pharmacological profile.

Anticancer Activity

The 4-oxoquinoline core is a known pharmacophore for anticancer agents, with some derivatives acting as topoisomerase II inhibitors.[6]

-

PI3Kα Inhibition: A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the H1047R mutant of phosphoinositide-3-kinase (PI3Kα), a key enzyme in cancer cell signaling.[1][13] The inhibition of PI3Kα leads to reduced phosphorylation of AKT and can induce apoptosis in cancer cells.[13]

-

Cytotoxicity: N-phenyl-6-chloro carboxamide analogues have shown significant toxicity against colorectal (Caco-2, HCT-116) and breast (MCF-7) cancer cell lines.[1] Other 4-oxoquinoline-3-carboxamide derivatives also exhibited significant cytotoxic activity against gastric cancer cell lines while showing selectivity over normal cells.[6]

Caption: Inhibition of the PI3K/AKT signaling pathway by 4-hydroxyquinoline-3-carboxamide derivatives.

Antimicrobial and Antimalarial Activity

This class of compounds is historically significant for its antimicrobial properties.

-

Antibacterial: The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the foundational structure for quinolone antibiotics, which target bacterial DNA gyrase.[14] Novel derivatives continue to be explored for activity against resistant bacterial strains.[15][16]

-

Antimalarial: 4-oxo-3-carboxyl quinolones have shown potent activity against Plasmodium falciparum. The structure-activity relationship is well-defined:

-

The 3-carboxyl ester group is often optimal for activity. Replacing it with a 3-carboxylic acid or amide can abolish activity.[7]

-

A 7-chloro substituent on the quinoline ring is highly favorable for antimalarial potency.[17]

-

A substituent at the 2-position, such as an m,p-methylenedioxyphenyl group, can enhance activity.[7]

-

Other Activities

-

Kinase Inhibition: Beyond PI3K, these scaffolds have been developed as potent reversible inhibitors of Bruton's tyrosine kinase (BTK) for treating autoimmune diseases like rheumatoid arthritis.[18] Derivatives of 2-aminoquinoline-3-carboxylic acid have also been identified as inhibitors of protein kinase CK2.[19]

-

Antioxidant and Anti-inflammatory: Certain quinolinone carboxamides exhibit dual antioxidant and lipoxygenase (LOX) inhibitory activity.[1] For antioxidant effects, the presence and position of a hydroxyl group on an N-phenyl ring at the 3-carboxamide position were found to be crucial.[1]

General Structure-Activity Relationships (SAR)

A logical diagram can summarize the key SAR findings for this scaffold.

Caption: Structure-Activity Relationship (SAR) map for 4-hydroxyquinoline-3-carboxylate derivatives.

Quantitative Data Summary

The biological evaluation of these derivatives has generated significant quantitative data, which is summarized below for comparative analysis.

Table 1: Anticancer and Enzyme Inhibitory Activity

| Compound Class | Target/Cell Line | Activity | IC₅₀ Value | Reference |

| Quinolinone-carboxamides (3h, 3s) | Soybean Lipoxygenase (LOX) | Inhibition | 10 µM | [1] |

| Quinolinone-carboxamide (3g) | Soybean Lipoxygenase (LOX) | Inhibition | 27.5 µM | [1] |

| 4-Aminoquinoline-3-carboxamide (25) | Bruton's Tyrosine Kinase (BTKWT) | Inhibition | 5.3 nM | [18] |

| 4-Aminoquinoline-3-carboxamide (25) | Bruton's Tyrosine Kinase (BTKC481S) | Inhibition | 39 nM | [18] |

| Tetrazolo-quinoline-4-carboxylic acids | Protein Kinase CK2 | Inhibition | 0.65 - 18.2 µM | [19] |

| 2-Aminoquinoline-3-carboxylic acids | Protein Kinase CK2 | Inhibition | 0.65 - 18.2 µM | [19] |

Table 2: Antimalarial Activity

| Compound Series | Strain | Activity | EC₅₀ Value | Reference |

| 7-Methoxy-3-carboxyl ester (7) | P. falciparum (K1, 3D7) | Inhibition | ~0.25 µM | [7] |

| 2-Aryl derivative (57a) | P. falciparum (FcB1, CQS) | Inhibition | <0.1 µM | [20] |

| Polyisoprenyl derivative (S12) | P. falciparum (FcB1, CQS) | Inhibition | <0.1 µM | [20] |

| Quinoline-4-carboxamide (25) | P. berghei (in vivo) | Parasitemia Reduction (93%) | ED₉₀ < 1 mg/kg (oral) | [21] |

Table 3: Antimicrobial Activity

| Compound Class | Bacterial/Fungal Strain | Activity | MIC Value | Reference |

| Quinoline derivatives (General) | B. cereus, Staphylococcus, Pseudomonas, E. coli | Inhibition | 3.12 - 50 µg/mL | [15] |

| 2-Sulfoether-4-quinolone (15) | S. aureus | Inhibition | 0.8 µM | [16] |

| 2-Sulfoether-4-quinolone (15) | B. cereus | Inhibition | 1.61 µM | [16] |

| Triazole-tethered quinolines (32, 33) | F. oxysporum, A. niger, C. neoformans | Inhibition | 25 µg/mL | [16] |

| Triazole-tethered quinolines (32, 33) | A. flavus | Inhibition | 12.5 µg/mL | [16] |

Conclusion

The 4-hydroxyquinoline-3-carboxylate scaffold is a versatile and enduringly important structure in medicinal chemistry. Its synthetic tractability allows for the generation of large libraries of compounds with diverse functionalities. Research has clearly demonstrated that subtle structural modifications to this core can profoundly influence its biological activity, leading to the development of potent and selective agents for a range of therapeutic targets. The derivatives have shown significant promise as anticancer agents by targeting key signaling pathways like PI3K/AKT, as next-generation antimicrobials, and as highly potent antimalarials. The continued exploration of the chemical space around this privileged scaffold, guided by the structure-activity relationships outlined herein, holds great promise for the discovery of new and effective drugs to address pressing global health challenges.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacy180.com [pharmacy180.com]

- 18. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential In Vitro Evaluation of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro studies and associated quantitative data for Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate are not publicly available. This guide, therefore, provides a comprehensive framework based on the well-documented activities of structurally related quinoline and quinolone derivatives. The experimental protocols, potential biological activities, and signaling pathways described herein are intended to serve as a foundational resource for researchers initiating the in vitro evaluation of this specific molecule.

Introduction to the Therapeutic Potential of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. Derivatives of quinoline are known to possess diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The introduction of various substituents, such as the trifluoromethoxy group at the 8-position of the quinoline ring, can significantly modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for drug discovery.

Postulated Biological Activities and Potential Therapeutic Targets

Based on the activities of analogous quinoline-3-carboxylate derivatives, the target compound is hypothesized to exhibit efficacy in the following areas:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth, proliferation, and survival. Potential targets include receptor tyrosine kinases (such as EGFR and VEGFR) and intracellular signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[1][2][3]

-

Antimicrobial Activity: The quinolone substructure is famously associated with antibacterial agents. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: Specific quinoline derivatives have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis and a target for cancer and autoimmune diseases.

Hypothetical Quantitative Data from In Vitro Assays

The following table represents the types of quantitative data that would be generated from a comprehensive in vitro evaluation of this compound. The values presented are for illustrative purposes only.

| Assay Type | Target / Cell Line | Metric | Hypothetical Value (μM) | Reference Compound |

| Antiproliferative Activity | MCF-7 (Breast Cancer) | IC₅₀ | 5.2 | Doxorubicin |

| A549 (Lung Cancer) | IC₅₀ | 8.9 | Cisplatin | |

| HCT116 (Colon Cancer) | IC₅₀ | 3.5 | 5-Fluorouracil | |

| Enzyme Inhibition | DHODH | IC₅₀ | 0.75 | Brequinar |

| EGFR Kinase | IC₅₀ | 1.2 | Erlotinib | |

| VEGFR-2 Kinase | IC₅₀ | 2.1 | Sunitinib | |

| Antimicrobial Activity | E. coli | MIC | 16 | Ciprofloxacin |

| S. aureus | MIC | 32 | Vancomycin | |

| C. albicans | MIC | 64 | Fluconazole |

Detailed Methodologies for Key Experiments

The following are detailed protocols for essential in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic or antiproliferative effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay determines the compound's ability to inhibit the activity of a specific protein kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the recombinant EGFR kinase to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Protocol:

-

Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by this class of compounds and a typical experimental workflow for in vitro screening.

Caption: Potential inhibition of EGFR and PI3K signaling pathways by a quinoline derivative.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The arrangement of its constituent atoms in three-dimensional space—its molecular structure and conformation—is fundamental to its physicochemical properties and biological activity. Understanding this architecture is paramount for designing novel therapeutics and elucidating their mechanisms of action. This technical guide provides a comprehensive overview of the molecular structure and conformational possibilities of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a planar quinoline bicyclic system. This core is substituted at key positions: a hydroxyl group at position 4, an ethyl carboxylate group at position 3, and a trifluoromethoxy group at position 8.

Core Quinoline Scaffold: The quinoline ring system, a fusion of a benzene and a pyridine ring, is inherently aromatic and therefore largely planar.

Substituent Orientations:

-

4-Hydroxy Group: The hydroxyl group at the C4 position can exist in tautomeric equilibrium with its keto form, 4-quinolone. The prevalence of each tautomer is influenced by the solvent and solid-state packing effects.

-

3-Ethyl Carboxylate Group: The ethyl carboxylate group at the C3 position possesses rotational freedom around the C3-C(O) and C(O)-O bonds. The orientation of this group relative to the quinoline plane is a key determinant of the molecule's overall conformation. Steric hindrance with the adjacent 4-hydroxy group can influence its preferred orientation.

-

8-Trifluoromethoxy Group: The trifluoromethoxy group at the C8 position introduces a bulky and highly electronegative substituent. The orientation of the -OCF₃ group relative to the quinoline plane is subject to rotational flexibility around the C8-O bond.

Conformational Analysis: A Theoretical Perspective

In the absence of specific experimental data for this compound, we can infer its likely conformational preferences based on the analysis of structurally similar compounds and computational modeling principles. A closely related analog, ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, for which crystal structure data is available, provides valuable insights. In the crystal structure of this analog, the quinoline ring system is essentially planar.

The conformation of the ethyl carboxylate and trifluoromethoxy groups will be governed by a delicate balance of steric and electronic effects. It is anticipated that the molecule will adopt a conformation that minimizes steric clashes between the substituents.

Experimental Determination of Molecular Structure and Conformation

To definitively elucidate the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.

Experimental Protocols

1. Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution, which is invaluable for determining the preferred conformation.

-

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and NOE correlations are analyzed to deduce the connectivity and spatial arrangement of atoms.

-

Computational Modeling Workflow

Computational chemistry provides a powerful tool to explore the conformational landscape of a molecule and to complement experimental findings.

Caption: A typical workflow for the computational analysis of molecular conformation.

Data Summary (Hypothetical)

While specific experimental data for the title compound is not available in the public domain, the following table presents a hypothetical summary of the types of quantitative data that would be obtained from a full structural and conformational analysis. This data is based on expected values for similar quinoline derivatives.

| Parameter | Expected Value/Range | Method of Determination |

| Bond Lengths (Å) | ||

| Quinoline C-C | 1.36 - 1.42 | X-ray Crystallography |

| Quinoline C-N | 1.32 - 1.38 | X-ray Crystallography |

| C3-C(O) | 1.48 - 1.52 | X-ray Crystallography |

| C8-O | 1.35 - 1.40 | X-ray Crystallography |

| O-CF₃ | 1.32 - 1.36 | X-ray Crystallography |

| **Bond Angles (°) ** | ||

| Angles within Quinoline | 118 - 122 | X-ray Crystallography |

| C2-C3-C(O) | 118 - 122 | X-ray Crystallography |

| C7-C8-O | 117 - 123 | X-ray Crystallography |

| C8-O-CF₃ | 115 - 120 | X-ray Crystallography |

| Dihedral Angles (°) | ||

| Quinoline Ring Planarity | < 5 | X-ray Crystallography |

| C2-C3-C(O)-O | 0 or 180 (approx.) | X-ray, NMR, Computation |

| C7-C8-O-CF₃ | Variable | X-ray, NMR, Computation |

Signaling Pathways and Logical Relationships

The interaction of small molecules like this compound with biological targets is critically dependent on their structure. The following diagram illustrates the logical relationship between molecular structure and biological activity.

Caption: The relationship between a molecule's structure and its biological effect.

The precise molecular structure and conformational preferences of this compound remain to be definitively determined through experimental studies. However, based on the well-established principles of structural chemistry and data from analogous compounds, a planar quinoline core with rotational flexibility in its substituent groups is expected. A combined approach of single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling will be essential to fully characterize this important molecule, thereby paving the way for its rational application in drug design and development.

The Discovery and Synthesis of Novel Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its privileged structure is found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. Quinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel quinoline compounds, with a focus on key synthetic methodologies, quantitative biological data, and detailed experimental protocols.

Synthetic Methodologies for Quinoline Scaffolds

The construction of the quinoline ring system can be achieved through various classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and reaction conditions.

Classical Quinoline Syntheses

Several named reactions have been fundamental to quinoline synthesis for over a century and are still widely used.

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, under acidic or basic catalysis.

-

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. It is a versatile reaction that can be catalyzed by Brønsted or Lewis acids.

-

Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.

-

Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters, followed by thermal cyclization.

Modern Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for quinoline synthesis. These include transition-metal-catalyzed reactions, metal-free syntheses, and the use of green chemistry protocols like microwave-assisted and ultrasound-promoted reactions.

Quantitative Data on Biological Activities

The therapeutic potential of novel quinoline derivatives is assessed through rigorous biological testing. The following tables summarize the anticancer and antimicrobial activities of selected compounds, providing a comparative overview of their potency.

Anticancer Activity of Novel Quinoline Derivatives

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | 1.38 | |

| HCT-116 (Colon) | 5.34 | ||

| MCF-7 (Breast) | 5.21 | ||

| Quinoline-Chalcone Derivative 6 | HL-60 (Leukemia) | 0.59 | |

| Phenylsulfonylurea Derivative 7 | HepG-2 (Liver) | 2.71 | |

| A549 (Lung) | 7.47 | ||

| MCF-7 (Breast) | 6.55 | ||

| 4,7-Disubstituted Quinoline | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | |

| HTC-8 (Colon) | 0.314 - 4.65 (µg/cm³) | ||

| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | ||

| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 (µg/ml) | |

| U937 (Lymphoma) | 43.95 ± 3.53 (µg/ml) |

Antimicrobial Activity of Novel Quinoline Derivatives

The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of therapeutic targets.[1][2][3] Quinoline derivatives have emerged as a versatile scaffold in drug discovery, showing promise in the development of potent and selective kinase inhibitors.[2][3][4][5][6] Several FDA-approved quinoline-containing compounds are currently used in clinical settings as kinase inhibitors, underscoring their therapeutic relevance.[2][3]

This document provides detailed application notes and protocols for the screening of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a novel quinoline derivative, as a potential kinase inhibitor. While specific data for this compound is not extensively available in public literature, the methodologies described herein are broadly applicable for the in vitro characterization and screening of this and similar small molecule kinase inhibitors.

Putative Mechanism of Action

Quinoline-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The quinoline scaffold can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. Substitutions on the quinoline ring, such as the trifluoromethoxy group at the 8-position and the carboxylate at the 3-position, can be tailored to enhance potency and selectivity by interacting with specific residues within the ATP-binding site.[5] The trifluoromethoxy group, for instance, can modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical inhibitory activity data for this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate how results from a kinase screening assay would be presented. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[1]

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |

| Kinase A | 25 | 5 |

| Kinase B | 350 | 10 |

| Kinase C | >10,000 | 20 |

| Kinase D | 12 | 2 |

| Kinase E | 850 | 15 |

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

-

Kinase of interest (e.g., a receptor tyrosine kinase or a serine/threonine kinase)

-

Kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. researchgate.net [researchgate.net]

Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate: A Detailed Protocol

Application Note: This document provides a comprehensive protocol for the synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. They exhibit a broad range of biological activities, making them attractive scaffolds for drug discovery. The title compound, this compound, incorporates a trifluoromethoxy group at the 8-position, a substitution known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of drug candidates.